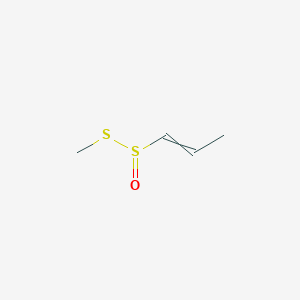
S-Methyl prop-1-ene-1-sulfinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl prop-1-ene-1-sulfinothioate is an organic compound belonging to the class of thiosulfinic acid esters It is characterized by the presence of a sulfinothioate group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl prop-1-ene-1-sulfinothioate typically involves the reaction of propene with sulfur-containing reagents under controlled conditions. One common method involves the reaction of propene with sulfur monochloride (S2Cl2) followed by methylation using methyl iodide (CH3I). The reaction conditions often require a solvent such as dichloromethane (CH2Cl2) and a catalyst like triethylamine (NEt3) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
S-Methyl prop-1-ene-1-sulfinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Methyl prop-1-ene-1-sulfinothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of S-Methyl prop-1-ene-1-sulfinothioate involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox reactions, leading to the formation of reactive sulfur species that can modulate cellular processes. These reactive species can interact with proteins, enzymes, and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- S-Methyl 2-propene-1-thiosulfinate
- S-Prop-2-en-1-yl methanesulfinothioate
- S-Allyl prop-1-ene-1-sulfinothioate
Uniqueness
S-Methyl prop-1-ene-1-sulfinothioate is unique due to its specific structural features and reactivity. Compared to similar compounds, it exhibits distinct chemical properties and biological activities, making it valuable for various applications in research and industry.
Properties
CAS No. |
121955-53-1 |
|---|---|
Molecular Formula |
C4H8OS2 |
Molecular Weight |
136.2 g/mol |
IUPAC Name |
1-methylsulfanylsulfinylprop-1-ene |
InChI |
InChI=1S/C4H8OS2/c1-3-4-7(5)6-2/h3-4H,1-2H3 |
InChI Key |
LXYFYPXBSIMFKX-UHFFFAOYSA-N |
Canonical SMILES |
CC=CS(=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















